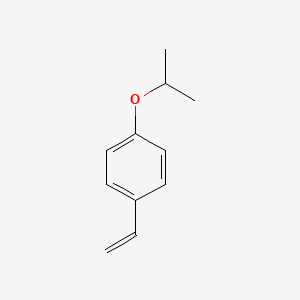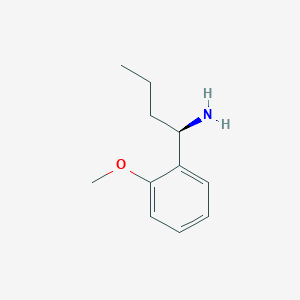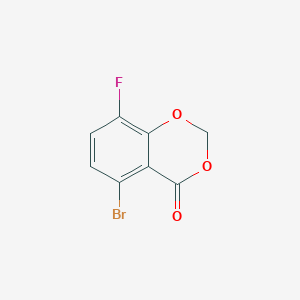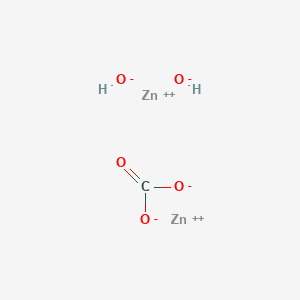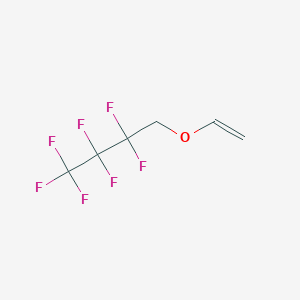
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is a fluorinated organic compound characterized by the presence of an ethenyloxy group attached to a heptafluorobutane backbone. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. Fluorinated compounds like this one are often used in various industrial applications due to their stability, non-reactivity, and unique physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutyl alcohol with an appropriate ethenylating agent under controlled conditions. One common method is the Williamson ether synthesis, where the alcohol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction by-products and unreacted starting materials.
化学反应分析
Types of Reactions
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: Nucleophilic substitution reactions can replace the ethenyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluorobutanal, while reduction could produce 4-(ethoxy)-1,1,1,2,2,3,3-heptafluorobutane.
科学研究应用
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its chemical inertness and stability.
作用机制
The mechanism of action of 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is largely determined by its ability to interact with various molecular targets through its fluorinated backbone and ethenyloxy group. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
- 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluoropropane
- 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorohexane
- 4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorooctane
Uniqueness
4-(Ethenyloxy)-1,1,1,2,2,3,3-heptafluorobutane is unique due to its specific chain length and the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications where other fluorinated compounds may not be as effective.
属性
| 356-00-3 | |
分子式 |
C6H5F7O |
分子量 |
226.09 g/mol |
IUPAC 名称 |
4-ethenoxy-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C6H5F7O/c1-2-14-3-4(7,8)5(9,10)6(11,12)13/h2H,1,3H2 |
InChI 键 |
UDAAMHMYEJUEDJ-UHFFFAOYSA-N |
规范 SMILES |
C=COCC(C(C(F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
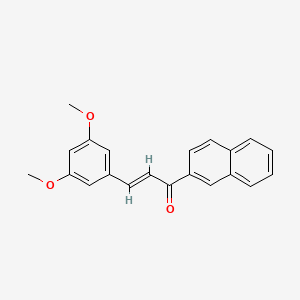
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)



